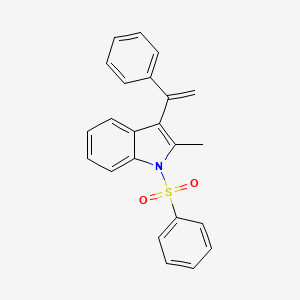
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzenesulfonyl group, a methyl group, and a phenylethenyl group attached to the indole core, making it a unique and potentially valuable molecule in various fields of research.
準備方法
The synthesis of 1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the indole core reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Addition of the Methyl Group: The methyl group can be added through alkylation, using methyl iodide and a strong base like sodium hydride.
Attachment of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Heck reaction, where the indole derivative reacts with styrene in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the double bonds or sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Addition: Electrophilic addition reactions can occur at the double bond of the phenylethenyl group, using reagents like bromine or hydrogen halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s indole core makes it a potential candidate for studying biological processes, as indoles are known to interact with various biological targets.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities, is ongoing.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
作用機序
The mechanism of action of 1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity to certain proteins, while the phenylethenyl group can influence its lipophilicity and membrane permeability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-2-methylindole: Lacks the phenylethenyl group, which may result in different biological activities and chemical reactivity.
2-Methyl-3-(1-phenylethenyl)-1H-indole: Lacks the benzenesulfonyl group, which can affect its solubility and binding properties.
1-(Benzenesulfonyl)-3-(1-phenylethenyl)-1H-indole: Similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct interactions and effects compared to its analogs.
特性
| 112122-41-5 | |
分子式 |
C23H19NO2S |
分子量 |
373.5 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)indole |
InChI |
InChI=1S/C23H19NO2S/c1-17(19-11-5-3-6-12-19)23-18(2)24(22-16-10-9-15-21(22)23)27(25,26)20-13-7-4-8-14-20/h3-16H,1H2,2H3 |
InChIキー |
PVMJLESRLVSSDY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
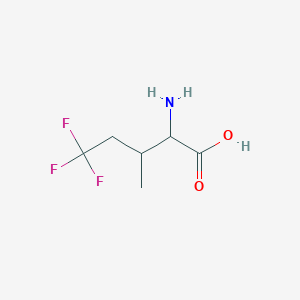

![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
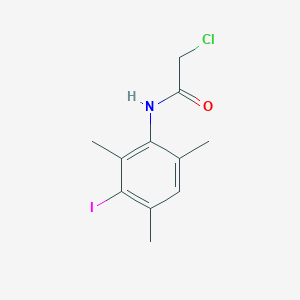
![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)

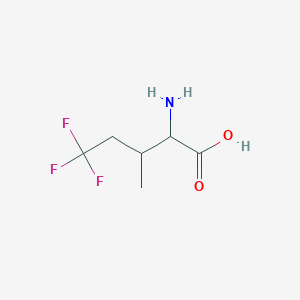
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)
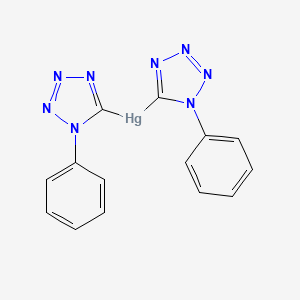
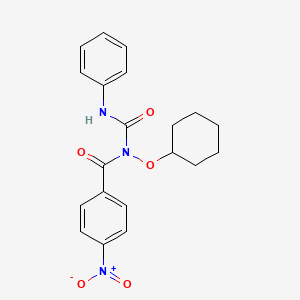

![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
